molecular formula C19H32O3 B156703 Methyl 8-(5-hexylfuran-2-YL)octanoate CAS No. 10038-16-1

Methyl 8-(5-hexylfuran-2-YL)octanoate

Cat. No.: B156703
CAS No.: 10038-16-1
M. Wt: 308.5 g/mol
InChI Key: ZZSFTHVENQKCDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate typically involves the esterification of 2-furanoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(5-hexylfuran-2-YL)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-(5-hexylfuran-2-YL)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(5-hexylfuran-2-YL)octanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(5-hexyl-2-furyl)octanoate
  • 2-Furanoctanoic acid, 5-hexyl-, methyl ester
  • Methyl 5-hexyl-2-Furanoctanoate

Uniqueness

Methyl 8-(5-hexylfuran-2-YL)octanoate is unique due to its specific substitution pattern on the furan ring and the length of its octanoate chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 8-(5-hexylfuran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSFTHVENQKCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537983
Record name Methyl 8-(5-hexylfuran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10038-16-1
Record name Methyl 8-(5-hexylfuran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key advantage of using tin(II) bromide or hydrated tin(II) chloride as Lewis acids in the synthesis of Methyl 8-(5-hexylfuran-2-yl)octanoate?

A1: [] Utilizing tin(II) bromide or hydrated tin(II) chloride as Lewis acids allows the reaction to proceed efficiently at ambient temperature in dichloroethane. This contrasts with other Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride, which require reflux conditions in benzene or dichloromethane. This highlights the potential for milder reaction conditions when synthesizing this compound using specific catalysts.

Q2: What is the primary method described for synthesizing this compound in these research papers?

A2: [] The research focuses on synthesizing this compound from Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate. Two main approaches are described: * Reacting Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate with ammonium azide (generated in situ from sodium azide and ammonium chloride) in aqueous ethanol, resulting in a 98% yield of the desired product.* Utilizing various Lewis acids, such as aluminium(III) chloride, tin(IV) chloride, zinc(II) chloride, tin(II) bromide, or hydrated tin(II) chloride, under specific conditions, leading to yields exceeding 90%.

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